molecular formula C14H14N6OS2 B2836663 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 924828-29-5

3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2836663
CAS No.: 924828-29-5
M. Wt: 346.43
InChI Key: PRRCUUAOTSPOSV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a tetrazole ring substituted with a 2-methylphenyl group, connected via a sulfanyl-propanamide linker to a 1,3-thiazol-2-yl moiety. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability, while the thiazole ring contributes to π-π stacking interactions in biological systems . Structural characterization of similar compounds (e.g., X-ray crystallography) often employs SHELX software, a gold standard in small-molecule refinement .

Properties

IUPAC Name

3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-10-4-2-3-5-11(10)20-14(17-18-19-20)23-8-6-12(21)16-13-15-7-9-22-13/h2-5,7,9H,6,8H2,1H3,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCUUAOTSPOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst such as copper sulfate under reflux conditions.

    Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates with a propanamide derivative. This can be achieved through a nucleophilic substitution reaction, where the sulfanyl group of the tetrazole reacts with the halogenated propanamide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other

Biological Activity

3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide, with CAS number 924828-29-5, is a complex organic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C14H14N6OS2C_{14}H_{14}N_{6}OS_{2}, and it has a molecular weight of 346.4 g/mol. The structure features a tetrazole ring, a thiazole ring, and a propanamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₄N₆OS₂
Molecular Weight346.4 g/mol
CAS Number924828-29-5

Antitumor Activity

Research indicates that compounds containing thiazole and tetrazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins . The structure-activity relationship (SAR) analyses suggest that the presence of specific substituents on the phenyl ring enhances cytotoxicity. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Antiviral and Antimicrobial Properties

The tetrazole moiety has been linked to antiviral activity, particularly against HIV and other viral pathogens. In vitro studies have shown that related compounds can inhibit viral replication without significant cytotoxic effects on host cells . Additionally, some derivatives exhibit antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting potential use as broad-spectrum antimicrobial agents.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of thiazole-containing compounds have revealed promising results. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptosis Regulators : Compounds with similar structures have been shown to downregulate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic pathways.
  • Interference with Viral Replication : The tetrazole ring may interact with viral enzymes or receptors, inhibiting their function.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of thiazole and tetrazole derivatives:

  • A study evaluating a series of thiazole-tetrazole hybrids found that one compound significantly reduced tumor growth in xenograft models compared to controls .
  • Another investigation reported that a related compound exhibited potent antiviral activity against HIV in vitro, with minimal cytotoxicity observed in human T-cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the literature:

Compound Name Molecular Formula Molecular Weight Aryl Substituent Heterocyclic Core Melting Point (°C) Bioactivity/Notes
Target Compound C₁₅H₁₅N₅O₂S₂ 377.44 2-methylphenyl Tetrazole-Thiazole Not reported Structural focus; no activity data
Compound 1 () C₁₁H₁₂ClN₅O₂ 289.70 4-chlorophenoxy Tetrazole Not reported Antidiabetic/dyslipidemia (rat model bioavailability study)
8d () C₁₅H₁₄N₄O₂S₂ 362.42 4-methylphenyl Oxadiazole-Thiazole 135–136 Alkaline phosphatase tested (no data)
8e () C₁₅H₁₄N₄O₂S₂ 362.42 Phenyl Oxadiazole-Thiazole 117–118 No reported activity
8h () C₁₅H₁₃N₅O₄S₂ 415.43 3-nitrophenyl Oxadiazole-Thiazole 158–159 Electron-withdrawing nitro group; impacts solubility
Compound C₁₄H₁₅ClN₆O₂S₂ 414.94 3-chloro-4-methylphenyl Tetrazole-Thiadiazole Not reported Thiadiazole substitution; acetamide linker

Key Structural and Functional Differences:

Heterocyclic Core Variations: The target compound’s tetrazole-thiazole combination contrasts with oxadiazole-thiazole systems in analogs. ’s thiadiazole replaces thiazole, introducing additional sulfur atoms that may alter electronic properties and binding kinetics.

Substituent Effects: Electron-donating groups (e.g., 2-methylphenyl in the target compound) increase lipophilicity, favoring membrane permeability. In contrast, ’s 4-chlorophenoxy group introduces polarity, which may improve aqueous solubility but reduce bioavailability. Electron-withdrawing groups (e.g., 3-nitrophenyl in 8h) elevate melting points (158–159°C vs. 117–118°C for 8e) and polarity, impacting crystallinity and solubility.

Bioactivity Trends: ’s compound demonstrated in vivo bioavailability in a rat model for metabolic disorders, linked to its tetrazole-phenoxy scaffold. The target compound’s 2-methylphenyl group may confer similar advantages but requires empirical validation.

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